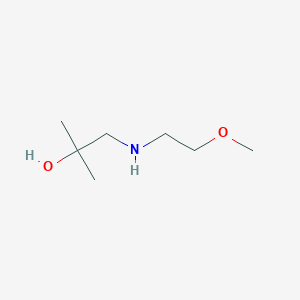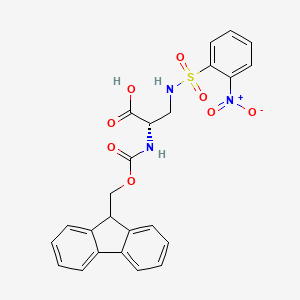
N-(4,5-Dimethyl-1,3-thiazol-2-yl)oxolane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-Dimethyl-1,3-thiazol-2-yl)oxolane-3-carboxamide, commonly known as DMXAA, is a small molecule that has been studied for its potential use in cancer therapy. DMXAA was first isolated from the Australian plant Duboisia myoporoides, and has since been synthesized in the laboratory.
Wirkmechanismus
DMXAA works by stimulating the production of cytokines, which are proteins that help to regulate the immune system. Specifically, DMXAA activates the production of interferon-alpha and tumor necrosis factor-alpha, which are both involved in the immune response to cancer. DMXAA also disrupts the blood supply to tumors by causing the blood vessels within the tumor to collapse, which leads to tumor cell death.
Biochemical and Physiological Effects:
DMXAA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of cytokines, as well as to activate immune cells such as macrophages and natural killer cells. DMXAA also disrupts the blood supply to tumors, leading to tumor cell death. In addition, DMXAA has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMXAA in lab experiments is that it has been shown to have anti-tumor activity in a variety of cancer cell lines, making it a potentially useful tool for studying cancer. Another advantage is that DMXAA has been shown to activate the immune system, which may be useful in studying the immune response to cancer. However, there are also limitations to using DMXAA in lab experiments. For example, DMXAA has been shown to have limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DMXAA. One area of interest is in the development of new synthetic methods for DMXAA that may be more efficient or cost-effective. Another area of interest is in the development of new formulations of DMXAA that may be more soluble or have better pharmacokinetic properties. Additionally, there is interest in studying the combination of DMXAA with other cancer therapies, such as chemotherapy or radiation therapy, to determine if there is a synergistic effect. Finally, there is interest in studying the potential use of DMXAA in the treatment of other diseases, such as autoimmune diseases or infectious diseases.
Synthesemethoden
DMXAA can be synthesized in the laboratory through a multistep process. The first step involves the reaction of 2-amino-4,5-dimethylthiazole with ethyl oxalyl chloride to form N-(4,5-dimethyl-1,3-thiazol-2-yl)oxalyl chloride. This intermediate is then reacted with ammonia to form N-(4,5-dimethyl-1,3-thiazol-2-yl)oxolane-3-carboxamide, or DMXAA.
Wissenschaftliche Forschungsanwendungen
DMXAA has been studied for its potential use in cancer therapy. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. DMXAA works by activating the immune system to attack cancer cells, and by disrupting the blood supply to tumors.
Eigenschaften
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-6-7(2)15-10(11-6)12-9(13)8-3-4-14-5-8/h8H,3-5H2,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAGPINWMYEPBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CCOC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-Dimethyl-1,3-thiazol-2-yl)oxolane-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d][1,3]dioxol-5-yl(4-(4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2763997.png)

![3-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2764002.png)
![1-(Benzenesulfonyl)-2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2764005.png)

![N-(2-chloro-4-methylphenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/structure/B2764007.png)
![methyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2764008.png)

![2-(4-fluorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2764010.png)

![Tert-butyl 3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate](/img/structure/B2764013.png)

![3-[3-({2-[(2,5-Dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2764017.png)
